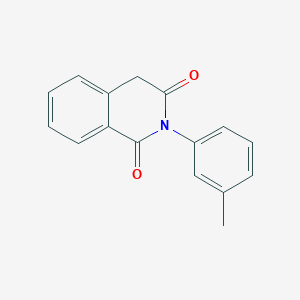

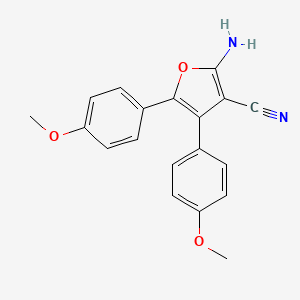

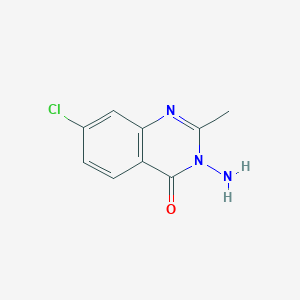

1,3(2H,4H)-Isoquinolinedione, 2-(3-methylphenyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3(2H,4H)-Isoquinolinedione, 2-(3-methylphenyl)- is an organic compound that belongs to the class of organic compounds known as isoquinolines. It is a colorless solid that has a wide range of applications in both the laboratory and industrial settings. It is used as a starting material in the synthesis of various pharmaceuticals and as a reagent in organic synthesis. It has also been studied as a potential therapeutic agent for a number of diseases, including cancer and Alzheimer’s disease.

科学的研究の応用

Catalytic Hydrogenation and Reduction

- Catalytic hydrogenation of 4-arylidene-1,3-(2H,4H)isoquinolinediones resulted in the formation of 4-arylmethyl-1,3-(2H,4H)isoquinolinediones, whereas reduction with sodium borohydride yielded 4-arylmethyl-1(2H)isoquinolones (Elliott & Takekoshi, 1976).

Michael Reactions and Compound Formation

- The compound underwent Michael reactions with malononitrile, leading to the formation of various isoquinoline derivatives with significant yields (Fujimaki et al., 1985).

Synthesis of Nitromethylated Isoquinolinediones

- A tandem nitration/cyclization reaction of N-alkyl-N-methacryloyl benzamides under metal-free conditions was used to synthesize heterocyclic derivatives of 4-(nitromethyl)isoquinoline-1,3(2H,4H)-diones (Li et al., 2017).

Conformational Analysis of Stereoisomeric Derivatives

- Research on diastereomerically pure 1,3-oxazino[4,3-a]isoquinolines provided insights into the relative configurations and predominant conformations of these compounds (Sohár et al., 1992).

Photooxygenation Studies

- Studies on singlet oxygen reactions of 1,3-isoquinolinediones revealed insights into their sensitization and the resultant product formations (Ke-Qing et al., 1998).

Synthesis and Stereochemical Studies

- Research involving the synthesis of 1,3-oxazino[4,3-a]isoquinoline derivatives from phenyl-substituted tetrahydroisoquinoline diastereomers highlighted the importance of relative configurations and predominant conformations (Heydenreich et al., 2003).

Vasodilatation Activity

- Novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones synthesized from certain precursors exhibited vasodilatation activity (Zhang, 2010).

将来の方向性

特性

IUPAC Name |

2-(3-methylphenyl)-4H-isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-11-5-4-7-13(9-11)17-15(18)10-12-6-2-3-8-14(12)16(17)19/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPNLOZONJASQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)CC3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50367857 |

Source

|

| Record name | 1,3(2H,4H)-Isoquinolinedione, 2-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49673736 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

106110-70-7 |

Source

|

| Record name | 1,3(2H,4H)-Isoquinolinedione, 2-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

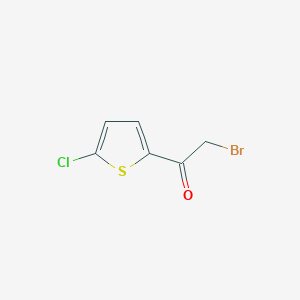

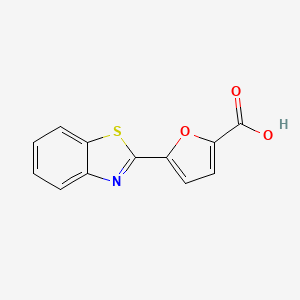

![7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1271669.png)

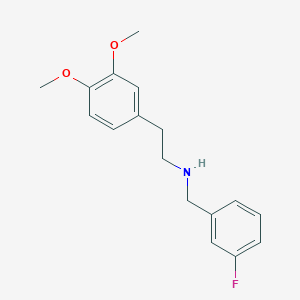

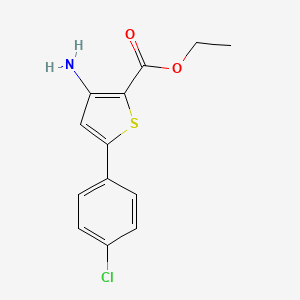

![1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B1271674.png)

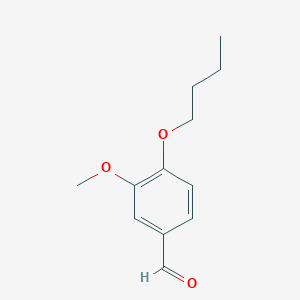

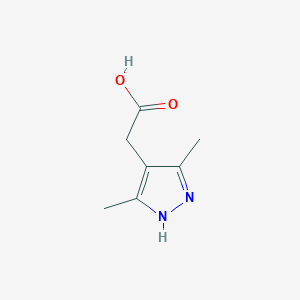

![N-[2-(4-bromophenoxy)ethyl]-N-methylamine](/img/structure/B1271706.png)